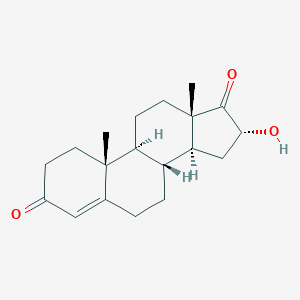

16alpha-Hydroxyandrostenedione

Descripción

Structure

3D Structure

Propiedades

Número CAS |

63-02-5 |

|---|---|

Fórmula molecular |

C19H26O3 |

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S,16R)-16-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h9,13-16,21H,3-8,10H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1 |

Clave InChI |

SSBCZTXGVMMZOT-NBBHSKLNSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C |

SMILES isomérico |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C |

SMILES canónico |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C |

Otros números CAS |

63-02-5 |

Descripción física |

Solid |

Sinónimos |

16 alpha-hydroxyandrost-4-en-3,17-dione 16-hydroxyandrost-4-en-3,17-dione 16-hydroxyandrost-4-en-3,17-dione, (16alpha)-isomer 16-hydroxyandrost-4-en-3,17-dione, (16beta)-isomer 16alpha-hydroxyandrostenedione 16alpha-OHAD |

Origen del producto |

United States |

Biosynthetic Pathways and Precursors of 16alpha Hydroxyandrostenedione

Dehydroepiandrosterone (B1670201) (DHEA) as a Primary Precursor in Mammalian Systems

The conversion of Dehydroepiandrosterone (DHEA) represents a significant route to 16alpha-Hydroxyandrostenedione, especially within the feto-placental unit during pregnancy. sav.skeuropa.eu This pathway involves several critical enzymatic steps, including hydroxylation, sulfation, and desulfation, occurring across different tissues like the fetal liver and placenta. sav.skresearchgate.net

Conversion of DHEA to 16alpha-Hydroxy-DHEA Sulfate (B86663)

The initial and rate-limiting step in this pathway is the 16α-hydroxylation of DHEA. In the fetal liver, DHEA, primarily in its sulfated form (DHEAS), is hydroxylated at the 16α-position to produce 16α-hydroxy-DHEA. sav.skresearchgate.net This reaction is catalyzed by specific cytochrome P450 enzymes. The major fetal liver enzyme responsible is CYP3A7. europa.eucaymanchem.com In adults, the analogous reaction is carried out by CYP3A4 and CYP3A5 in the liver. caymanchem.com The product, 16α-hydroxy-DHEA, is then sulfated to form 16α-hydroxy-DHEA sulfate (16α-OH-DHEAS). wikipedia.orgnih.gov This sulfation facilitates its transport from the fetal liver to the placenta. sav.sk

Desulfation of 16alpha-Hydroxy-DHEA Sulfate

| Pathway Step | Enzyme | Primary Location | Substrate | Product |

| 16α-Hydroxylation | CYP3A7 (fetal), CYP3A4/CYP3A5 (adult) europa.eucaymanchem.com | Fetal Liver, Adult Liver sav.skcaymanchem.com | DHEA / DHEAS | 16α-hydroxy-DHEA |

| Sulfation | Sulfotransferase | Fetal Liver | 16α-hydroxy-DHEA | 16α-hydroxy-DHEA Sulfate |

| Desulfation | Steroid Sulfatase (STS) nih.gov | Placenta | 16α-hydroxy-DHEA Sulfate | 16α-hydroxy-DHEA |

| Oxidation | 3β-hydroxysteroid dehydrogenase/isomerase | Placenta | 16α-hydroxy-DHEA | 16alpha-Hydroxyandrostenedione |

Androstenedione (B190577) as a Direct Precursor in Mammalian Systems

Androstenedione can serve as a direct precursor to 16alpha-hydroxyandrostenedione through a single enzymatic step.

16alpha-Hydroxylation of Androstenedione

This pathway involves the direct hydroxylation of the androstenedione molecule at the 16α-position. nih.gov This reaction is mediated by cytochrome P450 enzymes and has been observed in hepatic microsomes. nih.gov Research has shown that the capacity for this specific hydroxylation can be affected by certain physiological conditions, such as liver cirrhosis, where the activity of the responsible enzymes is significantly reduced. nih.gov Following its formation, 16alpha-hydroxyandrostenedione can be further metabolized, for instance, by aromatase (CYP19A1) to form 16α-hydroxyestrone, a precursor to estriol (B74026). bio-rad.comnih.gov

Specific Cytochrome P450 Enzymes in Androstenedione 16alpha-Hydroxylation (e.g., CYP2C11, CYP154C)

Several specific cytochrome P450 enzymes have been identified to catalyze the 16α-hydroxylation of androstenedione.

CYP2C11 : In male rats, CYP2C11 is a key enzyme responsible for androstenedione 16α-hydroxylation. nih.gov Its expression is dependent on the pattern of growth hormone secretion. psu.edu Studies have demonstrated that the activity of this enzyme is markedly decreased in experimentally induced liver cirrhosis, indicating a selective impairment of this metabolic pathway. nih.gov

CYP154C : This family of bacterial P450 enzymes also exhibits potent 16α-hydroxylase activity. For example, CYP154C3 from Streptomyces griseus and CYP154C5 from Nocardia farcinica can efficiently hydroxylate androstenedione at the 16α position. asm.orgnih.gov While not mammalian, these enzymes serve as important models for understanding the structural and functional requirements for steroid 16α-hydroxylation. nih.gov A study on a mutant of another enzyme in this family, CYP154C2, also showed the generation of 16α-hydroxylated androstenedione. researchgate.netasm.org

| Enzyme | Organism/Source | Substrate | Kinetic Parameters |

| CYP154C3 asm.org | Streptomyces griseus | Androstenedione | Km: 31.9 ± 9.1 μM; kcat: 181 ± 4.5 s−1 |

| CYP2C11 nih.gov | Rat Liver Microsomes | Androstenedione | Associated with 16α-hydroxylation activity |

Progesterone (B1679170) and Pregnenolone (B344588) Hydroxylation Pathways

Pathways involving progesterone and pregnenolone can also lead to the formation of 16α-hydroxylated steroids, although their subsequent conversion to 16alpha-hydroxyandrostenedione may be less efficient in humans. Progesterone can be hydroxylated at the 16α-position by several human cytochrome P450 enzymes. nih.govdrugbank.com

Human CYP17A1, primarily known for its 17α-hydroxylase and 17,20-lyase activities, also exhibits progesterone 16α-hydroxylase activity. nih.govoup.comresearchgate.net Studies using cells expressing human CYP17A1 showed the conversion of progesterone to both 17α-hydroxyprogesterone and 16α-hydroxyprogesterone. nih.govoup.com Other enzymes, such as CYP3A4, can produce 16α-hydroxyprogesterone as a major product from progesterone, while CYP2C19 forms it as a minor product. drugbank.comcapes.gov.br

However, the conversion of 16α-hydroxyprogesterone to 16alpha-hydroxyandrostenedione requires 17,20-lyase activity. Research indicates that human CYP17A1 has very low lyase activity towards 16α-hydroxyprogesterone, making this an inefficient pathway for 16alpha-hydroxyandrostenedione synthesis in human steroidogenic tissues. oup.com

Regarding pregnenolone, CYP17A1 can catalyze the 16α-hydroxylation of its downstream metabolite, 17α-hydroxypregnenolone, which then leads to the formation of 16α-hydroxy-DHEA. uniprot.org From there, it can enter the pathway described in section 2.1 to form 16alpha-hydroxyandrostenedione.

| Enzyme | Substrate | 16α-Hydroxylated Product |

| CYP17A1 nih.govoup.com | Progesterone | 16α-hydroxyprogesterone |

| CYP3A4 drugbank.com | Progesterone | 16α-hydroxyprogesterone (Major Product) |

| CYP2C19 drugbank.com | Progesterone | 16α-hydroxyprogesterone (Minor Product) |

16alpha-Hydroxylation of Progesterone

The metabolism of progesterone by the enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) can lead to the formation of both 17α-hydroxyprogesterone and 16α-hydroxyprogesterone. researchgate.net While 17α-hydroxylation is a major pathway, human CYP17A1 also demonstrates notable 16α-hydroxylase activity toward progesterone. nih.gov Studies have shown that when progesterone is the substrate, 16α-hydroxyprogesterone can constitute a significant portion of the products. researchgate.net This reaction is catalyzed by the same active site on the enzyme responsible for 17α-hydroxylation. nih.gov The formation of 16α-hydroxyprogesterone from progesterone is also catalyzed by other cytochrome P450 enzymes, such as CYP3A4 and CYP1A1, particularly in the fetal liver and placenta during pregnancy. wikipedia.org

Research has indicated that a single amino acid residue, Ala105, in human CYP17A1 is crucial for its 16α-hydroxylase activity. nih.gov The smaller size of alanine (B10760859) at this position, compared to leucine (B10760876) found in many other species, allows for greater flexibility within the active site, facilitating the hydroxylation at the C16 position of progesterone. nih.gov

16alpha-Hydroxylation of 17alpha-Hydroxypregnenolone

The enzyme CYP17A1 is also involved in the metabolism of pregnenolone. It primarily catalyzes the 17α-hydroxylation of pregnenolone to produce 17α-hydroxypregnenolone. nih.gov However, further hydroxylation at the 16α-position can occur. P450 17A1 has been found to perform 16α-hydroxylation on its 17α-hydroxylated products, leading to the formation of 16α,17α-dihydroxypregnenolone. ebi.ac.uk This suggests a multi-step reaction capability of the enzyme.

Microbial Biosynthetic Routes to 16-Hydroxylated Steroids

Microorganisms provide alternative and often highly specific routes for the production of hydroxylated steroids, including those hydroxylated at the 16α-position.

Sterol Modification Pathways in Mycolicibacterium neoaurum

Mycolicibacterium neoaurum is a bacterium known for its ability to metabolize sterols and produce various steroid intermediates. mdpi.comnih.gov The catabolism of sterols in this bacterium involves the degradation of the sterol side chain, a process similar to fatty acid β-oxidation, which generates important C19 and C22 steroid intermediates. mdpi.commicrobiologyresearch.org Within these metabolic pathways, specific enzymes can introduce hydroxyl groups at various positions on the steroid nucleus. mdpi.com

A novel sterol modification pathway has been identified in M. neoaurum where the cytochrome P450 enzyme CYP105S17 catalyzes the conversion of androst-4-ene-3,17-dione (AD). mdpi.com This leads to the formation of 16-hydroxylated steroid intermediates. mdpi.com Through genetic engineering to overexpress CYP105S17, significant titers of 16α,17β-dihydroxy-androst-4-ene-3-one have been achieved, demonstrating the potential of this bacterium as a production platform for hydroxylated steroids. mdpi.comscilit.com

Role of Microbial Cytochrome P450 Enzymes (e.g., CYP105S17, CYP154 families) in 16-Hydroxylation

Several families of microbial cytochrome P450 enzymes are known to catalyze the 16-hydroxylation of steroids. These enzymes are attractive for biotechnological applications due to their high regio- and stereoselectivity.

The CYP105 family includes enzymes with diverse substrate specificities. mdpi.com For instance, CYP105D7 from Streptomyces avermitilis can hydroxylate various steroids at the 2β and 16β positions. asm.orgresearchgate.net More specifically, CYP105S17 from Mycolicibacterium neoaurum has been shown to be involved in a D-ring modification pathway, converting androst-4-ene-3,17-dione to 16-hydroxylated products. mdpi.com

The CYP154 family of enzymes also plays a significant role in steroid 16α-hydroxylation. researchgate.net

CYP154C3 from Streptomyces griseus is a D-ring 16α-specific hydroxylase that can act on various steroid substrates. researchgate.netnih.gov It shows strong binding to steroids like progesterone and testosterone (B1683101). researchgate.net

CYP154C5 from Nocardia farcinica exhibits exclusive regioselectivity and stereoselectivity, producing 16α-hydroxylated steroid products from various pregnane (B1235032) and androstane (B1237026) substrates. nih.gov

CYP154C8 from a Streptomyces species has also been identified as a 16α-hydroxylase. kopri.re.kr

These microbial P450 enzymes represent valuable biocatalysts for the synthesis of 16α-hydroxylated steroids, which are important precursors for various therapeutic agents. asm.orgmdpi.com

Enzymatic Transformations and Metabolic Fates of 16alpha Hydroxyandrostenedione

Aromatization to 16alpha-Hydroxyestrone (B23248)

A primary metabolic fate of 16alpha-hydroxyandrostenedione is its conversion to 16alpha-hydroxyestrone. bio-rad.comvulcanchem.com This transformation is a pivotal step in the pathway leading to the production of estriol (B74026). nih.gov The reaction occurs predominantly in the placenta, which is rich in the necessary enzymatic machinery. nih.govoup.com

The enzyme responsible for the conversion of 16alpha-hydroxyandrostenedione to 16alpha-hydroxyestrone is aromatase, a member of the cytochrome P450 superfamily, encoded by the CYP19A1 gene. bio-rad.comjcrpe.orgfu-berlin.de Aromatase is the key enzyme for estrogen biosynthesis in vertebrates, catalyzing the aromatization of the A-ring of androgen precursors. jcrpe.orgfu-berlin.de While it famously converts androstenedione (B190577) to estrone (B1671321) and testosterone (B1683101) to estradiol (B170435), it also acts on other substrates, including 16alpha-hydroxyandrostenedione. bio-rad.comjcrpe.orgsemanticscholar.org Studies using human placental microsomes have confirmed that aromatase catalyzes the formation of 16alpha-hydroxyestrone from 16alpha-hydroxyandrostenedione, which is subsequently metabolized to estriol. nih.govjst.go.jp Research suggests that the binding site on the aromatase enzyme for 16alpha-hydroxyandrostenedione may differ from the site used for androstenedione, indicating a potential specificity in its metabolic processing. nih.govresearchgate.net

The aromatization reaction catalyzed by CYP19A1 is a complex process that involves three successive hydroxylation reactions, requiring NADPH and molecular oxygen. oup.com This multi-step mechanism is generally consistent for all androgen substrates, including 16alpha-hydroxyandrostenedione. bio-rad.comoup.com The process culminates in the removal of the C19 methyl group and the aromatization of the steroid A-ring to form the phenolic ring characteristic of estrogens. oup.com For the substrate androstenedione, the reaction proceeds through the formation of 19-hydroxyandrostenedione and then 19-oxoandrostenedione before the final aromatization to estrone. bio-rad.com A similar sequence of hydroxylated intermediates is presumed for the aromatization of 16alpha-hydroxyandrostenedione.

Studies with human placental microsomes have determined the kinetic parameters for this specific transformation.

Kinetic Parameters of Aromatase for 16alpha-Hydroxyandrostenedione

| Parameter | Value | Source |

|---|---|---|

| Apparent Km (Michaelis constant) | 568 nM | researchgate.net |

| Apparent Vmax (Maximum velocity) | 25.5 pmol/min/mg protein | researchgate.net |

Interconversion with 16alpha-Hydroxytestosterone

16alpha-Hydroxyandrostenedione exists in a metabolic equilibrium with its 17-hydroxylated counterpart, 16alpha-hydroxytestosterone. This interconversion is a reversible process mediated by hydroxysteroid dehydrogenases.

The conversion of 16alpha-hydroxyandrostenedione to 16alpha-hydroxytestosterone is a reduction reaction. nih.gov This process involves the reduction of the 17-keto group to a 17beta-hydroxyl group. This type of reaction is catalyzed by enzymes from the 17beta-hydroxysteroid dehydrogenase (HSD17B) family. wikipedia.orgresearchgate.net These enzymes are oxidoreductases that play a crucial role in the final steps of steroid hormone synthesis, catalyzing the interconversion of 17-ketosteroids and 17beta-hydroxysteroids. wikipedia.orgresearchgate.net For instance, HSD17B enzymes are responsible for the conversion of androstenedione to testosterone and estrone to estradiol. wikipedia.org By analogy, a member of the HSD17B family facilitates the reduction of 16alpha-hydroxyandrostenedione. nih.gov

The reverse reaction, the oxidation of the 17beta-hydroxyl group of 16alpha-hydroxytestosterone back to a keto group to reform 16alpha-hydroxyandrostenedione, is also catalyzed by HSD17B enzymes. researchgate.net The direction of the reaction (reduction or oxidation) is often dependent on the specific HSD17B isoform present in the tissue and the availability of cofactors (NADPH for reduction, NADP+ for oxidation). uniprot.org For example, studies in rat lung microsomes have demonstrated the conversion of testosterone to androstenedione, a reaction analogous to the oxidation of 16alpha-hydroxytestosterone. nih.gov This reversibility ensures that the balance between the 17-keto and 17-hydroxy forms can be dynamically regulated within specific cellular compartments.

Formation of Estriol

16alpha-Hydroxyandrostenedione is a critical metabolic intermediate in the pathway leading to the synthesis of estriol (E3), the primary estrogen of pregnancy. nih.govwikipedia.orgwikipedia.org The production of estriol from this precursor involves a two-step enzymatic process that takes place primarily within the feto-placental unit. oup.comwikipedia.org

The biosynthetic pathway is as follows:

Aromatization: 16alpha-Hydroxyandrostenedione is first transported to the placenta, where it undergoes aromatization of its A-ring. researchgate.net This reaction, catalyzed by aromatase (CYP19A1), converts 16alpha-hydroxyandrostenedione into 16alpha-hydroxyestrone. bio-rad.comnih.gov

Reduction: The resulting 16alpha-hydroxyestrone is then acted upon by a 17beta-hydroxysteroid dehydrogenase (HSD17B). wikipedia.orgwikipedia.orgnih.gov This enzyme reduces the 17-keto group of 16alpha-hydroxyestrone to a 17beta-hydroxyl group, yielding the final product, estriol. wikipedia.orgnih.gov

This pathway highlights the central role of 16alpha-hydroxyandrostenedione as the immediate androgen precursor in the high-volume production of estriol during gestation. wikipedia.orgwikipedia.org

Table of Compounds

List of Chemical Compounds

| Common Name | Systematic Name |

|---|---|

| 16alpha-Hydroxyandrostenedione | 16α-hydroxyandrost-4-ene-3,17-dione wikipedia.org |

| 16alpha-Hydroxyestrone | 3,16α-dihydroxyestra-1,3,5(10)-trien-17-one |

| 16alpha-Hydroxytestosterone | 16α,17β-dihydroxyandrost-4-en-3-one lookchem.com |

| 17beta-Hydroxysteroid Dehydrogenases | Not Applicable (Enzyme Class) |

| Androstenedione | Androst-4-ene-3,17-dione |

| Aromatase (CYP19A1) | Not Applicable (Enzyme) |

| Dehydroepiandrosterone (B1670201) (DHEA) | 3β-hydroxyandrost-5-en-17-one |

| Estradiol | Estra-1,3,5(10)-triene-3,17β-diol |

| Estriol | Estra-1,3,5(10)-triene-3,16α,17β-triol wikipedia.org |

| Estrone | 3-hydroxyestra-1,3,5(10)-trien-17-one |

| Testosterone | 17β-hydroxyandrost-4-en-3-one |

Conversion of 16alpha-Hydroxyestrone to Estriol by 17beta-HSD

The final step in the primary pathway for estriol (E3) synthesis involves the conversion of 16alpha-hydroxyestrone (16α-OH-E1). This reaction is catalyzed by the enzyme 17beta-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.orgnih.gov This enzyme reduces the 17-keto group of 16alpha-hydroxyestrone, resulting in the formation of estriol, which possesses hydroxyl groups at the C3, C16α, and C17β positions. wikipedia.org While multiple isoforms of 17β-HSD exist, the placental type preferentially facilitates this reduction, converting estrone to estradiol and, crucially for this pathway, 16alpha-hydroxyestrone to estriol. glowm.com In non-pregnant women, estriol is primarily formed in the liver through the 16α-hydroxylation of estrone and estradiol by cytochrome P450 enzymes. wikipedia.orgnih.gov

Significance in Feto-Placental Steroid Metabolism

During pregnancy, 16alpha-hydroxyandrostenedione (16α-OH-A4) emerges as a pivotal, though transient, intermediate in the collaborative steroid synthesis pathway of the feto-placental unit. wikipedia.org This intricate process is responsible for the high levels of estriol characteristic of late pregnancy. wikipedia.org

The pathway initiates in the fetal adrenal glands with the production of dehydroepiandrosterone (DHEA), which is then sulfated to DHEA-sulfate (DHEA-S). wikipedia.orgnih.gov DHEA-S travels to the fetal liver, where the enzyme CYP3A7, the major fetal liver cytochrome P450, catalyzes its hydroxylation to 16α-hydroxy-DHEA-S (16α-OH-DHEA-S). wikipedia.orgnih.govnih.goveuropa.eu

This hydroxylated compound is then taken up by the placenta. The placenta has high levels of steroid sulfatase, which efficiently cleaves the sulfate (B86663) group from 16α-OH-DHEA-S to form 16α-hydroxy-DHEA (16α-OH-DHEA). wikipedia.orgnih.gov Subsequently, the enzyme 3β-hydroxysteroid dehydrogenase type I (3β-HSD1) converts 16α-OH-DHEA into 16α-hydroxyandrostenedione. wikipedia.orgnih.gov

In the final placental steps, aromatase acts on 16α-hydroxyandrostenedione to form 16α-hydroxyestrone, which is then rapidly converted to estriol by 17β-hydroxysteroid dehydrogenase. wikipedia.orgnih.gov The resulting estriol is secreted predominantly into the maternal circulation. wikipedia.org It is estimated that approximately 90% of the precursors for estriol synthesis originate from the fetus through this pathway. wikipedia.orgresearchgate.net

| Step | Precursor | Enzyme | Product | Location |

|---|---|---|---|---|

| 1 | DHEA-S | CYP3A7 | 16α-OH-DHEA-S | Fetal Liver |

| 2 | 16α-OH-DHEA-S | Steroid Sulfatase | 16α-OH-DHEA | Placenta |

| 3 | 16α-OH-DHEA | 3β-HSD1 | 16α-Hydroxyandrostenedione | Placenta |

| 4 | 16α-Hydroxyandrostenedione | Aromatase (CYP19A1) | 16α-Hydroxyestrone | Placenta |

| 5 | 16α-Hydroxyestrone | 17β-HSD | Estriol | Placenta |

Other Metabolic Hydroxylations of Androstenedione Precursors

Androstenedione can undergo hydroxylation at various other positions, leading to a range of metabolites. These transformations are primarily catalyzed by cytochrome P450 enzymes in tissues such as the liver and adrenal glands. nih.govoup.com

Formation of 6beta-, 6alpha-, 7alpha-, and 18-Hydroxyandrostenedione

Research using rat liver microsomes has identified several hydroxylated metabolites of androstenedione. oup.com

6β- and 6α-Hydroxyandrostenedione : Incubations of androstenedione with rat liver microsomes result in the formation of both 6β- and 6α-hydroxyandrostenedione. oup.com The 6β-hydroxylation is a characteristic reaction of cytochrome P450 3A4 (CYP3A4). researchgate.net Both 6α- and 6β-hydroxyandrostenedione have also been noted as metabolites of androstenedione. cymitquimica.comprepchem.com Furthermore, microbial activity in urine samples can lead to the in-situ formation of these compounds from DHEA. wada-ama.org

7α-Hydroxyandrostenedione : This metabolite has also been isolated following the incubation of androstenedione with rat liver microsomes, demonstrating another potential pathway for androstenedione metabolism. oup.com

18-Hydroxyandrostenedione : The formation of 18-hydroxyandrostenedione from androstenedione has been observed in rat liver microsomes. oup.com It can also be produced through the reductive metabolism of 18-nitro-oxyandrostenedione by cytochrome P-450 enzymes in both hepatic and steroidogenic tissues. nih.gov Studies in the female possum have also identified the conversion of androstenedione to 18-hydroxyandrostenedione in the adrenal cortex. nih.gov

| Metabolite | Key Enzyme/System | Reported Location of Formation |

|---|---|---|

| 6β-Hydroxyandrostenedione | Cytochrome P450 (inc. CYP3A4) | Liver, Adrenal Glands |

| 6α-Hydroxyandrostenedione | Cytochrome P450 | Liver |

| 7α-Hydroxyandrostenedione | Cytochrome P450 | Liver |

| 18-Hydroxyandrostenedione | Cytochrome P450 | Liver, Adrenal Glands |

Structural Biology and Mechanistic Enzymology of 16alpha Hydroxyandrostenedione Converting Enzymes

Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that play a pivotal role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. harvard.edu These enzymes catalyze the insertion of one atom of molecular oxygen into a substrate, a reaction crucial for processes like steroid biosynthesis and drug metabolism. nih.govresearchgate.net The metabolism of 16alpha-hydroxyandrostenedione is a key example of the specialized functions of certain CYP isozymes. bio-rad.com Specifically, CYP19A1 (aromatase) is responsible for its conversion to estrogens, while other CYPs, such as CYP2C11, are involved in its hydroxylation. bio-rad.comdrugbank.com The regio- and stereoselectivity of these reactions are determined by the specific architecture of the enzyme's active site. nih.govnih.gov

Cytochrome P450 2C11 (CYP2C11) and 16alpha-Hydroxylation Regioselectivity

Cytochrome P450 2C11 (CYP2C11) is a major male-specific isoform of cytochrome P450 in the rat liver, known to be involved in the metabolism of steroid hormones. wikigenes.org One of its key functions is the 16alpha-hydroxylation of various steroids, including testosterone (B1683101). drugbank.comwikigenes.org The regioselectivity of this hydroxylation is a direct consequence of the specific interactions between the steroid substrate and the enzyme's active site.

Due to the challenges in obtaining a crystal structure for membrane-bound enzymes like CYP2C11, homology modeling has been employed to predict its three-dimensional structure and to study substrate binding. nih.govresearchgate.net These models are typically based on the crystal structures of related CYPs, such as human CYP2C9, which shares a high degree of sequence identity with CYP2C11. researchgate.netresearchgate.net

Docking studies using these homology models have provided valuable insights into the orientation of steroid substrates within the CYP2C11 active site. nih.gov For effective 16alpha-hydroxylation to occur, the steroid must be positioned in a way that brings the C16α-hydrogen atom in close proximity to the heme iron-oxo species, the reactive center of the enzyme. nih.gov Docking simulations have shown that for steroids that undergo 16alpha-hydroxylation, the distance between the heme iron and the C16α-H is typically between 4 to 6 Å. nih.gov These computational approaches have demonstrated a positive correlation between the predicted binding free energies of steroids and their observed inhibitory potencies for progesterone (B1679170) 16alpha-hydroxylation, validating the utility of these in silico methods. nih.gov

Docking studies and experimental data have identified several key structural features of a steroid molecule that are conducive to effective 16alpha-hydroxylation by CYP2C11. nih.gov These requirements dictate the proper positioning of the substrate within the active site for the specific hydroxylation reaction to occur.

The key steroid component requirements for effective 16alpha-hydroxylation by CYP2C11 are summarized in the table below:

| Structural Feature | Description | Role in 16alpha-Hydroxylation |

| A-B Ring Configuration | A bent A-B ring junction (5β-reduced) | Favors optimal positioning in the active site. |

| C-3 Hydroxyl Group | An α-hydroxyl group at the C-3 position | Contributes to the binding affinity and orientation. |

| C-17 Side Chain | A β-acetyl group at the C-17 position | Influences the overall shape and fit within the active site. |

| Methyl Groups | Methyl groups at both C-18 and C-19 | Important for hydrophobic interactions and proper alignment. |

This table outlines the structural prerequisites in a steroid molecule for efficient 16alpha-hydroxylation catalyzed by CYP2C11, as determined by homology modeling and docking studies. nih.gov

The presence of these specific structural components in a steroid molecule enhances its ability to effectively inhibit the 16alpha-hydroxylation of progesterone, further underscoring their importance in binding to the CYP2C11 active site. nih.gov

Homology Modeling and Docking Studies of CYP2C11 with Steroids

Microbial P450s (e.g., CYP105 and CYP154 families)

Microbial Cytochrome P450 enzymes (P450s) are a diverse group of heme-thiolate proteins known for their ability to catalyze a wide range of oxidative reactions, including the highly specific hydroxylation of steroids. mdpi.com Among these, the CYP105 and CYP154 families are particularly recognized for their capacity to hydroxylate the steroid nucleus at the 16α-position. mdpi.com These bacterial P450s are crucial for the structural modification and functional diversification of steroids. mdpi.com

The catalytic cycle of most P450s involves the binding of a substrate, which triggers a conformational change and facilitates electron transfer from NAD(P)H through a reductase partner. mdpi.com Molecular oxygen then binds to the heme iron, and a second electron transfer leads to the formation of a highly reactive iron-oxo species responsible for the oxidation reaction. mdpi.com

The regio- and stereospecificity of P450-catalyzed hydroxylation are determined by the architecture of the enzyme's active site, which dictates the orientation of the substrate relative to the reactive heme-iron center.

CYP105 Family: Members of the CYP105 family, found predominantly in Actinobacteria, are involved in various metabolic pathways, including steroid biotransformation. asm.org For instance, CYP105D18 from Streptomyces laurentii has been shown to hydroxylate androstenedione (B190577), with molecular docking studies predicting hydroxylation sites within the B-ring at positions C-6 and C-7. asm.org In another example, CYP105S17 from Mycolicibacterium neoaurum was identified as the key enzyme in the conversion of androst-4-ene-3,17-dione (AD) to 17β-hydroxy-4-androstene-3,16-dione (16-oxo-TS), a precursor to 16α-hydroxylated steroids. mdpi.com The specificity of these enzymes is attributed to the specific amino acid residues lining the substrate access channel and active site, which orient the steroid molecule for precise hydroxylation. asm.org

CYP154 Family: The CYP154 family of enzymes is well-known for its ability to hydroxylate steroids, with some members showing a high degree of specificity for the 16α-position. mdpi.comresearchgate.net For example, CYP154C5 from Nocardia farcinica converts testosterone to 16α-hydroxytestosterone and also acts on other androstanes. researchgate.net CYP154C8 has been observed to catalyze the 16α-hydroxylation of androstenedione. researchgate.net The substrate specificity of these enzymes is a result of the unique topology of their active sites, which accommodates the steroid substrate in a conformation that favors attack at the 16α-position. Spectroscopic methods, such as observing type I spin-shifts, are used to screen potential substrates and understand their binding affinity within the active site. researchgate.net

The inherent specificity of microbial P450s can be further improved through protein engineering techniques, guided by structural and computational methods.

Rational Design and Site-Directed Mutagenesis: By identifying key amino acid residues in the active site and substrate access channels, researchers can introduce targeted mutations to alter and enhance the enzyme's selectivity. mdpi.comasm.org For example, mutagenesis of residues such as S63, R82, and F184 in the substrate access channel of CYP105D18 was performed to improve its catalytic activity. asm.org Structure-guided rational design has been effectively used to expand the biocatalytic potential of P450 enzymes for steroid hydroxylation. mdpi.com

Semi-Rational and Directed Evolution Approaches: These strategies involve creating mutant libraries and screening for variants with desired properties. A semi-rational approach was successfully used to engineer P450-BM3, which initially could not accept benzene (B151609) as a substrate, to catalyze its bioconversion. mdpi.com Similar approaches can be applied to enhance the 16α-hydroxylation of androstenedione by CYP105 and CYP154 enzymes. For instance, engineering efforts on a P450 peroxygenase resulted in a variant with exceptional catalytic efficiency for the 16α-hydroxylation of testosterone, achieving over 98% substrate conversion. mdpi.com These engineered biocatalysts demonstrate significant potential for practical, large-scale synthesis of hydroxylated steroids. mdpi.commdpi.com

Structural Insights into Hydroxylation Specificity

Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases are a class of oxidoreductases that catalyze the reversible conversion of hydroxysteroids to ketosteroids. wikipedia.org These enzymes play a pivotal role in the biosynthesis and metabolism of steroid hormones, including the interconversion of androstenedione and testosterone. wikipedia.orgresearchgate.net

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family comprises multiple isoenzymes, many of which belong to the short-chain dehydrogenase/reductase (SDR) structural family. nih.govrcsb.org These enzymes are crucial in the final steps of androgen and estrogen synthesis. researchgate.net

Structure: The core structure of SDR family members, including many 17β-HSDs, consists of a single domain built around a central β-sheet flanked by α-helices. rcsb.org The active site typically contains a conserved catalytic triad (B1167595), often Ser-Tyr-Lys, which is essential for the catalytic mechanism. rcsb.org For example, the crystal structure of 3β/17β-HSD from Comamonas testosteroni reveals a tetrameric structure with a well-defined substrate-binding loop. rcsb.org

Catalytic Mechanism: The catalytic mechanism of 17β-HSDs involves the transfer of a hydride ion from the cofactor (NAD(P)H) to the C17-keto group of the steroid substrate, or the reverse reaction with NAD(P)+. The reaction is facilitated by the catalytic triad in the active site. nih.govrcsb.org Different 17β-HSD isoenzymes exhibit preferences for either reductive or oxidative reactions, depending on the specific enzyme, cofactor availability, and cellular environment. wikipedia.orgnih.gov For instance, 17β-HSD type 3 primarily catalyzes the reduction of androstenedione to testosterone using NADPH. uniprot.org Conversely, 17β-HSD type 2 favors the oxidation of testosterone to androstenedione. uniprot.org

The substrate specificity of 17β-HSD isoenzymes is determined by the specific amino acid residues within their substrate-binding pockets. These residues dictate which steroid molecules can bind and in what orientation, thereby controlling the enzyme's activity towards different substrates.

Isoenzyme Specificity: There are at least fourteen known vertebrate 17β-HSD isoenzymes, each with distinct tissue expression patterns and substrate preferences. nih.gov For example, 17β-HSD type 1 has a high affinity for estrogens, catalyzing the conversion of estrone (B1671321) to the more potent estradiol (B170435), while 17β-HSD type 3 is primarily involved in androgen biosynthesis by converting androstenedione to testosterone. wikipedia.orgresearchgate.net Some isoenzymes, like 17β-HSD type 2, can act on both androgens and estrogens. nih.gov

Structural Basis of Recognition: The conformation of the substrate-binding site is crucial for determining specificity. researchgate.net Analysis of the crystal structure of 3β/17β-HSD from Comamonas testosteroni in conjunction with docking studies helps explain how it can accommodate different steroid substrates. rcsb.org In the aldo-keto reductase (AKR) family, to which some HSDs belong, specific residues have been identified that control stereospecificity. For instance, in mouse 17α-HSD, the residue at position 24 is critical for determining whether a 17α- or 17β-hydroxy derivative is produced. researchgate.net This detailed structural knowledge allows for a deeper understanding of how these enzymes recognize and process substrates like androstenedione and its hydroxylated derivatives.

Regulation of 16alpha Hydroxylation and Associated Enzymes

Genetic Regulation of CYP19A1 Expression

The expression of the CYP19A1 gene, which encodes the enzyme aromatase, is a critical control point in estrogen biosynthesis. This regulation is complex, involving multiple promoters and transcription factors that respond to various hormonal and cellular signals.

The transcriptional regulation of CYP19A1 is highly tissue-specific, a feature attributed to the use of alternative promoters. archivesofmedicalscience.comrrmedicine.ru The human CYP19A1 gene possesses at least ten distinct promoters, each driving expression in a specific set of tissues. archivesofmedicalscience.comrrmedicine.ru In the ovary, the primary promoter is promoter II (PII), with promoters PI.3 and PI.4 also contributing to a lesser extent. archivesofmedicalscience.comarchivesofmedicalscience.com These promoters contain regulatory sequences, such as the estrogen response element (ERE), which bind transcription factors to modulate gene expression. archivesofmedicalscience.com

Several transcription factors are pivotal in controlling CYP19A1 expression. The cAMP response element-binding protein (CREB) and cAMP response element modulator (CREM) can form dimers and bind to CRE-like sequences within the CYP19A1 promoter to regulate its activity. ijfs.ir In placental cells, the transcription factor AP-2γ (encoded by TFAP2C) is a known regulator of CYP19A1. oup.com Furthermore, β-catenin has been identified as an essential transcriptional regulator of CYP19A1, enhancing its expression in response to follicle-stimulating hormone (FSH) signaling. pnas.org This effect is mediated through functional interactions with steroidogenic factor-1 (SF-1). pnas.org Epigenetic modifications, including histone acetylation and methylation at promoter regions, also play a significant role in regulating CYP19A1 transcription. rrmedicine.ruarchivesofmedicalscience.com

| Promoter | Predominant Tissue(s) of Activity | Key Regulatory Factors |

| Promoter I.1 (P.I.1) | Placenta, some breast cancer cells oncotarget.com | AP-2γ oup.com |

| Promoter I.3 (PI.3) | Adipose tissue, ovary archivesofmedicalscience.comoncotarget.com | Estrogen receptor β archivesofmedicalscience.com |

| Promoter I.4 (PI.4) | Adipose tissue, skin, ovary archivesofmedicalscience.comgenecards.org | Glucocorticoids, Jak/Stat signaling genecards.org |

| Promoter II (PII) | Ovary, adipose tissue, endometriosis tissue archivesofmedicalscience.comarchivesofmedicalscience.comoncotarget.com | FSH, cAMP, β-catenin, SF-1, CREB/CREM, Estrogen receptor β archivesofmedicalscience.comijfs.irpnas.org |

The expression of CYP19A1 is subject to significant hormonal and tissue-specific control, ensuring that estrogen production is tightly regulated according to physiological demands.

In the ovaries of premenopausal women, FSH is the primary inducer of CYP19A1 expression in granulosa cells. pnas.org FSH triggers a cAMP-dependent signaling cascade that leads to the activation of the PII promoter. pnas.org Estrogen receptors, particularly estrogen receptor β (ERβ), also modulate CYP19A1 expression in ovarian cells. archivesofmedicalscience.com

In postmenopausal women, adipose tissue becomes a major site of estrogen synthesis. elsevier.esscielo.br The expression of aromatase in adipose tissue is driven mainly by promoters I.3 and I.4. oncotarget.com Glucocorticoids have been shown to regulate the activity of the adipose-specific promoter. springermedizin.de

CYP19A1 is also expressed in other tissues, including the brain, bone, and skin. elsevier.esscielo.br In the brain, tissue-specific promoters regulate cyp19a1 expression, which is involved in neuroendocrine functions. researchgate.net In breast cancer cells, there can be a pathological activation of aromatase expression, often involving promoters PII and I.1, which contributes to the local production of estrogens that can fuel tumor growth. pnas.orgoncotarget.com

| Tissue | Key Promoter(s) | Primary Hormonal/Cellular Regulators |

| Ovary (Granulosa Cells) | PII, PI.3, PI.4 archivesofmedicalscience.com | FSH, Estrogens (via ERβ), β-catenin archivesofmedicalscience.compnas.org |

| Placenta | P.I.1 oncotarget.com | AP-2γ oup.com |

| Adipose Tissue | P.I.3, P.I.4, PII oncotarget.com | Glucocorticoids, Cytokines genecards.orgspringermedizin.de |

| Brain | Brain-specific promoters researchgate.net | Neuroendocrine signals researchgate.net |

| Breast Cancer Tissue | PII, P.I.1, P.I.3, P.I.4 oncotarget.com | Inflammatory cytokines, Growth factors pnas.orgoncotarget.com |

Transcriptional Control Mechanisms

Regulation of CYP2C11 and Other 16alpha-Hydroxylases

The 16alpha-hydroxylation of androgens is a key metabolic pathway, and the enzymes responsible, particularly members of the cytochrome P450 family, are subject to complex regulation.

In rats, the expression of certain hepatic cytochrome P450 enzymes involved in steroid metabolism is markedly gender-specific. CYP2C11, a major enzyme responsible for the 16alpha-hydroxylation of androgens, is expressed in a male-specific manner in the adult rat liver. researchgate.netpsu.educapes.gov.br Conversely, CYP2C12 is a female-specific enzyme. researchgate.netpsu.edu

This sexual dimorphism is primarily regulated by the pattern of growth hormone (GH) secretion from the pituitary gland. psu.edu A pulsatile pattern of GH secretion, characteristic of male rats, induces the expression of CYP2C11. psu.edu In contrast, a more continuous pattern of GH secretion, as seen in female rats, suppresses CYP2C11 expression while stimulating the expression of CYP2C12. psu.edupsu.edu The expression of CYP2C11 is first observed during puberty, coinciding with the establishment of the masculine episodic GH profile. bioscientifica.com Treatment of prepubertal male rats with GH can suppress CYP2C11 expression and induce CYP2C12, demonstrating the direct regulatory role of GH on these enzymes. nih.govcdnsciencepub.com This regulation occurs at the level of gene transcription. oup.com

In mice, testosterone (B1683101) 16alpha-hydroxylase activity is also sexually dimorphic, with higher activity generally observed in females of most strains, with the exception of the 129/J strain. nih.gov This sexual differentiation of steroid 16alpha-hydroxylation in mice also occurs at puberty. nih.gov

Significant strain differences in hepatic 16alpha-hydroxylase activity have been documented in mice, indicating a strong genetic component to its regulation. nih.gov Studies comparing various inbred mouse strains such as C57Bl/6J, 129/J, AKR/R, DBA/2J, C3H/I, and BALB/c have revealed differing levels of steroid 16alpha-hydroxylase activity. nih.gov

Notably, the 129/J female mouse strain exhibits a genetic deficiency in one form of steroid 16alpha-hydroxylase (form I), resulting in a phenotype similar to that of adult male mice from other strains. nih.govnih.gov The repression of this enzyme in 129/J females is inherited as an autosomal recessive trait. nih.gov

Further research has identified that polymorphisms affecting the expression of Cyp2b9 are largely responsible for strain-specific differences in testosterone 16alpha-hydroxylation. pnas.orgnih.gov For instance, the LP/J and 129/SvJ strains, which have a low rate of 16alpha-hydroxytestosterone formation, show significantly lower hepatic expression of Cyp2b9 mRNA compared to other strains. pnas.org This reduced expression is linked to specific genetic variations within the Cyp2b locus. pnas.org

| Mouse Strain | Relative Testosterone 16α-Hydroxylase Activity | Associated Genetic Factors |

| C3H/HeJ | High | High hydroxylating allele appears dominant pnas.org |

| BALB/cJ | High | High expression of "I"-P-450(16)alpha nih.gov |

| C57BL/6J | Low | Low hydroxylating allele appears recessive pnas.org |

| 129/J | Low (especially in females) | Autosomal recessive repression of "I"-P-450(16)alpha; Low Cyp2b9 expression nih.govnih.govpnas.org |

| LP/J | Low | Low Cyp2b9 expression pnas.org |

| DBA/2J | Intermediate |

Gender-Specific Expression and Activity

Cellular and Subcellular Localization of Metabolic Pathways

The enzymes involved in steroid biosynthesis and metabolism are compartmentalized within specific subcellular locations, which is crucial for the efficient and regulated flow of metabolic intermediates. nih.gov The primary sites for these pathways are the mitochondria and the endoplasmic reticulum (ER). nih.gove-apem.org

Cytochrome P450 enzymes, which catalyze many of the hydroxylation steps in steroid metabolism, are predominantly found as membrane-bound proteins in the endoplasmic reticulum (type II P450s) or the inner mitochondrial membrane (type I P450s). e-apem.orggoogle.com

The 16alpha-hydroxylation of androstenedione (B190577) is catalyzed by enzymes such as CYP2C11 and CYP3A4. capes.gov.brsav.sk These enzymes are located in the endoplasmic reticulum. elsevier.es Aromatase (CYP19A1), which can further metabolize androgens, is also localized to the endoplasmic reticulum. elsevier.es

The synthesis of steroid hormones often involves the shuttling of intermediates between the mitochondria and the endoplasmic reticulum. nih.govnih.gov For example, the initial conversion of cholesterol to pregnenolone (B344588) occurs in the mitochondria, after which pregnenolone moves to the endoplasmic reticulum for further processing by enzymes like 17alpha-hydroxylase (P450c17) and 3β-hydroxysteroid dehydrogenase. nih.gove-apem.org The intermediates may then return to the mitochondria for the final steps of cortisol or aldosterone (B195564) synthesis. nih.govnih.gov This intricate subcellular organization underscores the complexity of steroid metabolic pathways and their regulation.

Microsomal and Mitochondrial Enzyme Systems

The enzymes responsible for steroid biosynthesis and metabolism are strategically located within the membranes of the mitochondria and the smooth endoplasmic reticulum (microsomes). uc.edu This distribution necessitates the movement of steroid intermediates between these two organelles. uc.edu

The 16alpha-hydroxylation of androgens is primarily carried out by microsomal enzymes. nih.govnih.gov In humans, the key enzyme with 16alpha-hydroxylase activity towards androgens is CYP17A1, a microsomal protein. uniprot.orgdrugbank.comuniprot.org This enzyme is a bifunctional protein that also possesses 17alpha-hydroxylase and 17,20-lyase activities, which are crucial for the biosynthesis of both corticosteroids and androgens. uniprot.orgdrugbank.comuniprot.org Specifically, CYP17A1 can hydroxylate androgens at the 16alpha position, a reaction relevant to the synthesis of estriol (B74026). uniprot.orguniprot.org The activity of CYP17A1 is dependent on electrons provided by NADPH via the microsomal enzyme cytochrome P450 reductase (CPR). uniprot.orguniprot.org

In addition to CYP17A1, other microsomal cytochrome P450 enzymes have been identified as having steroid 16alpha-hydroxylase activity. For instance, studies in rats have characterized a male-specific microsomal cytochrome P450, referred to as P450(16alpha), which is responsible for the 16alpha-hydroxylation of C19 steroids like androstenedione and testosterone. nih.gov The regulation of these microsomal enzymes can be influenced by various factors, including disease states. For example, in experimentally induced liver cirrhosis in rats, the activity of androstenedione 16alpha-hydroxylase was significantly reduced, suggesting altered regulation of the specific cytochrome P450 isozymes involved. nih.gov

Bacterial systems also possess cytochrome P450 enzymes capable of 16alpha-hydroxylation. For example, CYP154C2 from Streptomyces avermitilis has been shown to have 16alpha-hydroxylation activity towards androstenedione. asm.org Furthermore, bacterial P450 families such as CYP154, CYP105, and CYP109 have been reported to hydroxylate steroids at the 16-position. mdpi.com

Table 1: Key Enzymes in 16alpha-Hydroxylation and their Cellular Location

| Enzyme/System | Primary Cellular Location | Function |

|---|---|---|

| CYP17A1 | Microsomes (Endoplasmic Reticulum) | Catalyzes 16alpha-hydroxylation of androgens. uniprot.orgdrugbank.comuniprot.org |

| Cytochrome P450 Reductase (CPR) | Microsomes (Endoplasmic Reticulum) | Provides electrons for CYP17A1 activity. uniprot.orguniprot.org |

| P450(16alpha) (Rat) | Microsomes (Endoplasmic Reticulum) | Male-specific enzyme for 16alpha-hydroxylation of C19 steroids. nih.gov |

| CYP154C2 (Bacterial) | Cytoplasm | Exhibits 16alpha-hydroxylation activity towards androstenedione. asm.org |

| CYP11A1, CYP11B1, CYP11B2 | Mitochondria | Involved in other crucial steps of steroidogenesis. frontiersin.org |

Compartmentalization of Steroidogenesis within Biological Systems

Steroidogenesis is a highly compartmentalized process, occurring in specific tissues and within distinct subcellular locations, namely the mitochondria and the endoplasmic reticulum. uc.edusun.ac.zaresearchgate.net This separation of enzymatic reactions allows for precise regulation and control over the production of various steroid hormones. uc.edu

The journey of steroid synthesis begins with the transport of cholesterol, the precursor molecule, from the cytoplasm into the mitochondria. uc.edu This transfer is a rate-limiting step and is facilitated by the steroidogenic acute regulatory protein (StAR). uc.edu Inside the mitochondria, cholesterol is converted to pregnenolone by CYP11A1. frontiersin.org

Pregnenolone then moves from the mitochondria to the endoplasmic reticulum, where a series of reactions catalyzed by microsomal enzymes, including 3β-hydroxysteroid dehydrogenase (HSD3B), CYP17A1, and CYP21A2, take place. sun.ac.za It is within this microsomal compartment that 16alpha-hydroxyandrostenedione is synthesized from its precursors. wikipedia.org Specifically, CYP17A1, located in the endoplasmic reticulum, performs the 16alpha-hydroxylation of androgens. uniprot.orguniprot.org

The steroid intermediates may then shuttle back to the mitochondria for the final steps of cortisol and aldosterone synthesis, catalyzed by mitochondrial enzymes CYP11B1 and CYP11B2. frontiersin.org This trafficking of steroids between the mitochondria and the endoplasmic reticulum highlights the critical importance of subcellular compartmentalization for the complete biosynthesis of steroid hormones. uc.edu

This compartmentalization is also evident at the tissue and cellular levels. For instance, in the adrenal gland, steroidogenesis is divided among three distinct zones: the zona glomerulosa, zona fasciculata, and zona reticularis, each expressing a unique set of enzymes to produce mineralocorticoids, glucocorticoids, and androgen precursors, respectively. nih.govsun.ac.zaresearchgate.net Similarly, in the ovaries, steroid synthesis is compartmentalized between the theca and granulosa cells. nih.govresearchgate.net The theca cells produce androstenedione, which then moves to the granulosa cells to be converted into estrogens. nih.gov The synthesis of 16alpha-hydroxyandrostenedione is an integral part of the pathway leading to estriol, particularly during pregnancy. wikipedia.org

Table 2: Compartmentalization of Key Steroidogenic Processes

| Process | Subcellular Compartment | Key Enzymes/Proteins | Steroid Products |

|---|---|---|---|

| Cholesterol Transport | Mitochondria | StAR | |

| Initial Pregnenolone Synthesis | Mitochondria | CYP11A1 | Pregnenolone |

| Androgen & Glucocorticoid Intermediate Synthesis | Microsomes (Endoplasmic Reticulum) | HSD3B, CYP17A1, CYP21A2 | Progesterone (B1679170), 17-hydroxyprogesterone, Androstenedione |

| 16alpha-Hydroxylation of Androgens | Microsomes (Endoplasmic Reticulum) | CYP17A1 | 16alpha-Hydroxyandrostenedione |

| Final Cortisol & Aldosterone Synthesis | Mitochondria | CYP11B1, CYP11B2 | Cortisol, Aldosterone |

Advanced Research Methodologies for 16alpha Hydroxyandrostenedione Studies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 16alpha-Hydroxyandrostenedione, allowing for its separation from complex biological matrices and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of 16alpha-Hydroxyandrostenedione. nih.govresearchgate.net This technique has been instrumental in studying the aromatization of 16alpha-Hydroxyandrostenedione to estriol (B74026) by human placental aromatase. nih.govresearchgate.net In these studies, the metabolite, estriol, is typically reduced with sodium borohydride (B1222165) and derivatized to a trimethylsilyl (B98337) ether before analysis by GC-MS. nih.govresearchgate.net This method offers high sensitivity, with the ability to determine aromatase activity at levels as low as 1 pmol/min/mg protein. nih.govresearchgate.net

GC-MS has also been crucial in confirming results from other methods, such as the tritium (B154650) water method for studying aromatization. nih.gov The separating power of capillary columns in GC is considered a reference standard for comprehensive steroid analysis, providing an extensive understanding of the fragmentation of steroids upon electron ionization. oup.com While GC-MS often requires a more extensive sample workup, including hydrolysis of conjugated steroids and derivatization, its ability to provide detailed structural information makes it an invaluable discovery tool. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a dominant technique for the multicomponent analysis of steroids, including 16alpha-Hydroxyandrostenedione. oup.com This method generally involves less extensive sample preparation compared to GC-MS and can directly analyze conjugated steroid metabolites. oup.com LC-MS/MS is frequently used for the simultaneous analysis of a panel of steroids in various biological samples, such as serum and urine. medrxiv.orgnih.gov

The development of ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (UPLC-MS) has further enhanced the speed and resolution of steroid analysis. bioscientifica.com LC-MS/MS methods have demonstrated high sensitivity and specificity, with the ability to measure a wide range of steroid concentrations, from pg/mL to ng/mL levels. medrxiv.orgresearchgate.net The technique's high correlation with established methods like RIA and ELISA, combined with its superior precision and accuracy, makes it a preferred method for clinical and research applications. nih.gov

| Parameter | GC-MS | LC-MS/MS |

| Sample Preparation | Often requires derivatization and hydrolysis | Generally simpler, can analyze conjugated forms directly |

| Sensitivity | High, can detect pmol levels | High, can detect pg/mL to ng/mL levels |

| Primary Use | Detailed structural elucidation, discovery tool | High-throughput quantitative analysis |

| Reference | oup.com | oup.commedrxiv.org |

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are vital for determining the precise chemical structure of 16alpha-Hydroxyandrostenedione and its metabolites, as well as for investigating the mechanisms of the biochemical reactions they undergo.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful platform for the definitive structural resolution of molecules in solution. sygnaturediscovery.com While specific applications of NMR to 16alpha-Hydroxyandrostenedione are not extensively detailed in the provided context, its general utility in steroid research is well-established. nih.gov NMR provides detailed information about the chemical environment of each atom in a molecule, which is crucial for identifying unknown metabolites or confirming the structure of synthesized compounds. sygnaturediscovery.com Both 1H NMR and 13C NMR are used to provide a complete picture of the molecular structure. np-mrd.org

High-Resolution Mass Spectrometry for Product Identification and Mechanistic Studies

High-resolution mass spectrometry (HRMS) is a key technology for characterizing the metabolism of steroids like 16alpha-Hydroxyandrostenedione. europa.eu It allows for the precise determination of the elemental composition of a molecule based on its mass-to-charge ratio, which is invaluable for identifying novel metabolites. anu.edu.au HRMS is being utilized in projects aimed at characterizing the downstream metabolism of C11-oxy androgens, which are hypothesized to be converted to novel 16α-hydroxy C11-oxy androgens. europa.eu This technique is essential for confirming the identity of these new metabolites and understanding the enzymatic pathways involved. europa.eu

Radiochemical Labeling Techniques

Radiochemical labeling is a sensitive method used to trace the metabolic fate of compounds like 16alpha-Hydroxyandrostenedione. In studies of its aromatization, 1-beta-tritiated 16alpha-hydroxyandrostenedione (1β-tritiated-16α-OHAD) has been used as a substrate. nih.gov This involves incorporating a radioactive isotope, in this case, tritium (³H), into the molecule. The release of tritiated water as a result of the aromatase reaction can then be measured to determine the rate of the reaction. This technique provides a highly sensitive means of studying enzyme kinetics and the effects of inhibitors on the aromatization process. nih.gov The results obtained from this radiochemical method have been confirmed by GC-MS analysis of estriol formation, demonstrating the complementary nature of these advanced research methodologies. nih.gov

| Technique | Application to 16alpha-Hydroxyandrostenedione | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Studying aromatization to estriol; quantification. | nih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-throughput quantitative analysis of steroid panels. | oup.commedrxiv.org |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of metabolites. | nih.govnp-mrd.org |

| High-Resolution Mass Spectrometry (HRMS) | Identification of novel metabolites and mechanistic studies. | europa.euanu.edu.au |

| Radiochemical Labeling | Tracing metabolic pathways and enzyme kinetics using tritiated substrates. | nih.gov |

Synthesis of Radiolabeled 16alpha-Hydroxyandrostenedione

Molecular Biology and Genetic Engineering Approaches

The fields of molecular biology and genetic engineering have provided powerful tools to investigate the enzymes that metabolize 16alpha-hydroxyandrostenedione. By expressing enzyme-encoding genes in heterologous systems and modifying their protein structure, researchers can dissect the specific functions and characteristics of these biocatalysts. researchgate.netresearchgate.net

A significant breakthrough in understanding estrogen biosynthesis was the isolation and cloning of a full-length cDNA insert encoding human aromatase cytochrome P-450. nih.govpnas.org This cDNA was inserted into an expression vector and transfected into nonsteroidogenic cells, such as COS-1 monkey kidney cells, which then synthesized the recombinant aromatase enzyme. nih.govpnas.orgnih.gov

Studies using these recombinant enzymes demonstrated that a single polypeptide chain is capable of catalyzing the complex aromatization reaction. nih.govnih.gov The expressed protein successfully converted the three major physiological C19-steroid substrates—androstenedione (B190577), testosterone (B1683101), and 16alpha-hydroxyandrostenedione—into their respective estrogen products. nih.govnih.gov This activity was shown to be inhibitable by known aromatase inhibitors, confirming the functional integrity of the recombinant enzyme. nih.govpnas.org Furthermore, recombinant human CYP1B1 expressed in E. coli has also been shown to catalyze the formation of 16alpha-hydroxyandrostenedione. nih.gov These recombinant systems are invaluable for reaction phenotyping and enzyme inhibition studies, as they provide high levels of specific enzymatic activity without interference from other enzymes present in tissue preparations like microsomes. bioivt.com

Site-directed mutagenesis is a technique used to make specific, targeted changes to a DNA sequence, resulting in a modified protein. researchgate.netneb.com This method has been essential in identifying key amino acid residues that determine the substrate specificity, catalytic activity, and other functional properties of cytochrome P450 enzymes. researchgate.net

In the context of aromatase, site-directed mutagenesis experiments have been performed to probe the roles of specific residues in catalysis and substrate binding. researchgate.net While many of these studies used androstenedione or testosterone as substrates, the findings have implications for the interaction with 16alpha-hydroxyandrostenedione. researchgate.net Research suggests that 16alpha-hydroxyandrostenedione may have a binding site within the aromatase enzyme that is distinct from that of androstenedione and testosterone, even though each steroid can inhibit the aromatization of the others. researchgate.net This highlights the complexity of the enzyme's active site and how mutagenesis can be used to explore the structural basis for its multi-substrate functionality. researchgate.netresearchgate.net

Whole-cell biotransformation utilizes genetically engineered microorganisms as "cell factories" to perform specific chemical reactions, such as the hydroxylation of steroids. nih.govfrontiersin.org This approach is a promising alternative to chemical synthesis for producing valuable steroid compounds. nih.gov

A whole-cell biocatalyst has been developed for the production of 16α-hydroxylated steroids by expressing the gene for a novel steroid hydroxylase, CYP154C7 from Streptomyces sp., in Escherichia coli. nih.gov These engineered E. coli cells were able to efficiently convert androstenedione into 16α-hydroxyandrostenedione. nih.gov This system demonstrates the potential for using whole-cell biocatalysts for the targeted production of specific steroid derivatives. nih.gov Such systems are being explored for the industrial production of various steroid intermediates, with the goal of creating more efficient and selective bioprocesses. frontiersin.orgsemanticscholar.org

Table 2: Whole-Cell Biotransformation of Androstenedione by E. coli Expressing CYP154C7

| Substrate | Major Product | Enzyme System | Host Organism | Reference |

|---|---|---|---|---|

| Androstenedione | 16α-Hydroxyandrostenedione | CYP154C7, Pdx/PdR | E. coli BL21(DE3) | nih.gov |

Site-Directed Mutagenesis for Enzyme Characterization

Computational Molecular Modeling and Docking

Computational molecular modeling and docking are powerful in silico methods used to predict and analyze the interaction between a ligand, such as a steroid, and the active site of a protein. wikipedia.org These techniques provide insights into the structural basis of enzyme function and substrate specificity. nih.gov

In the study of steroid hydroxylases, homology modeling has been used to generate three-dimensional structures of enzymes like CYP154C7. nih.gov Subsequently, molecular docking simulations are performed to examine how a substrate like androstenedione fits into the enzyme's active site. nih.gov These simulations can predict the binding orientation and energy, providing a rationale for the observed product regioselectivity. For CYP154C7, docking results showed that androstenedione binds in an orientation suitable for 16α-hydroxylation, which aligns with the experimental data. nih.gov Such computational studies are valuable for understanding enzyme mechanisms and can guide future protein engineering efforts, for example, in the design of enzymes with altered or improved catalytic properties. researchgate.netnih.gov

Table 3: Molecular Docking Simulation of Androstenedione with CYP154C7

| Substrate | Binding Energy (kcal/mol) | Distance (Fe to C-16) | Predicted Outcome | Reference |

|---|---|---|---|---|

| Androstenedione | -10.1 | 4.4 Å | Favorable for 16α-hydroxylation | nih.gov |

Predicting Enzyme-Substrate Interactions and Binding Modes

Computational modeling, particularly molecular docking, has become an indispensable tool for predicting the interactions between steroid substrates and enzymes at the molecular level. These methods provide critical insights into how a substrate like 16alpha-hydroxyandrostenedione, or its precursor androstenedione, fits within the active site of an enzyme, which is a prerequisite for enzymatic reaction.

Molecular docking simulations are employed to examine the binding modes of steroids within the active sites of cytochrome P450 (CYP) enzymes. nih.gov By generating a three-dimensional model of the enzyme, often through homology modeling if a crystal structure is unavailable, researchers can virtually place the substrate into the catalytic pocket. nih.govresearchgate.net The stability and likelihood of these interactions are evaluated using scoring functions that calculate the binding energy. For instance, in a study with CYP154C7, the binding energy for androstenedione was calculated to be -10.1 kcal/mol, indicating a favorable interaction. nih.gov

These simulations can predict the precise orientation of the substrate relative to the enzyme's catalytic machinery, such as the heme iron atom in CYP enzymes. mdpi.comresearchgate.net The distance between a specific carbon atom on the steroid, like C16, and the heme iron is a crucial determinant for hydroxylation to occur at that position. nih.govmdpi.com Docking studies have shown that for 16α-hydroxylation of androstenedione by CYP154C7, the distance between the C-16 atom and the iron atom is approximately 4.4 Å. nih.gov Similarly, docking of androstenedione into a model of CYP105S17 revealed a distance of 3.4 Å between the C-16 carbon and the central iron atom, a range suitable for hydroxylation. mdpi.com

Beyond just proximity, docking can reveal other critical interactions, such as hydrogen bonds between the substrate and amino acid residues in the active site. mdpi.com For example, simulations showed that androstenedione forms two hydrogen bonds with threonine and histidine residues in the active site of CYP105S17. mdpi.com These specific interactions help to lock the substrate into a particular conformation, favoring a specific chemical transformation. Computational models have also been used to study how inhibitors bind to the active site of enzymes like aromatase, providing a basis for understanding their mechanism of action and for designing new, more potent inhibitors. nih.govnih.gov

| Enzyme | Substrate | Binding Energy (kcal/mol) | Distance from Substrate C16 to Heme Iron (Å) | Key Interacting Residues | Predicted Outcome |

|---|---|---|---|---|---|

| CYP154C7 | Androstenedione | -10.1 | 4.4 | Not specified | 16α-hydroxylation nih.gov |

| CYP105S17 | Androstenedione | Not specified | 3.4 | Thr243, His288 | 16β-hydroxylation mdpi.com |

| Aromatase (CYP19A1) | 16β-OH-androstenedione | Not specified | Similar to Androstenedione | Not specified | Aromatization researchgate.net |

Analyzing Regioselectivity and Inhibitory Potencies through Computational Methods

Computational methods are pivotal in analyzing the regioselectivity of enzymatic reactions and the potency of inhibitors. Regioselectivity—the preference of an enzyme to catalyze a reaction at one specific position on a substrate—can be explained and predicted using techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies. mdpi.comuc.ptresearchgate.net

Docking simulations can elucidate why an enzyme favors hydroxylation at a particular carbon, such as the 16α or 16β position. The orientation of the substrate within the active site dictates which C-H bond is presented to the catalytic heme center. mdpi.comacs.org For instance, docking studies with CYP105S17 predicted a C16-H16-β-Fe angle of 144.8°, falling within the optimal range for hydroxylation and thus explaining the observed 16β-hydroxylation of androstenedione. mdpi.com Rational design, guided by computational analysis, has been used to create enzyme mutants with altered regioselectivity, successfully shifting the site of hydroxylation on steroid scaffolds. acs.org

These computational approaches are also essential for understanding and quantifying inhibitory potencies. By studying the reversible inhibition of 16alpha-hydroxyandrostenedione aromatization, researchers can gain insight into the catalytic function and substrate specificity of aromatase. nih.gov Kinetic analyses determine parameters like the inhibition constant (Ki) and the Michaelis constant (Km), which measure inhibitor binding affinity and substrate affinity, respectively. researchgate.netnih.gov For example, various suicide substrates of androstenedione aromatization were found to act as competitive inhibitors of 16alpha-hydroxyandrostenedione aromatization, with Ki values ranging from 0.50 to 980 nM. nih.gov

Docking studies can correlate these experimental kinetic values with structural interactions. For example, the finding that 16β-OH-androstenedione has a decreased catalytic efficiency (kcat/Km) compared to androstenedione when interacting with aromatase was supported by docking studies that revealed a similar binding conformation but likely less optimal positioning for catalysis. researchgate.net This synergy between in vitro kinetic assays and in silico modeling allows for a detailed understanding of how even small changes to a substrate, such as the addition of a hydroxyl group at the C16 position, can impact its interaction with an enzyme and its subsequent transformation or inhibitory activity. researchgate.net

| Enzyme | Substrate/Inhibitor | Parameter | Value (μM) | Notes |

|---|---|---|---|---|

| Human Placental Aromatase | Androstenedione (inhibiting 16α-OH-A4 aromatization) | Ki | 0.30 - 0.35 | Competitive inhibition researchgate.net |

| Human Placental Aromatase | 16alpha-Hydroxyandrostenedione | Km | 1.21 | Substrate for aromatization researchgate.net |

| Human Placental Aromatase | 4-hydroxy-AD (inhibiting 16α-OHAD aromatization) | Ki | 0.0005 | Competitive inhibition nih.gov |

| Human Placental Aromatase | 6-oxo-AD (inhibiting 16α-OHAD aromatization) | Ki | 0.98 | Competitive inhibition nih.gov |

| CYP154C7 | Androstenedione | Km | 11.06 | Substrate for hydroxylation nih.gov |

Comparative Biochemical Studies of 16alpha Hydroxyandrostenedione Metabolism

Mammalian Species Differences (excluding humans)

The metabolism of steroids, including androstenedione (B190577), exhibits significant variation across different mammalian species due to differences in the expression and activity of metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.

Rat Liver Microsomal Metabolism and Hydroxylation Profiles

In adult male rat liver microsomes, the hydroxylation of androstenedione results in several metabolites, including 6β-, 6α-, 7α-, 16α-, and 18-hydroxyandrostenedione. oup.com The formation of these hydroxylated products is catalyzed by different cytochrome P-450 enzymes. nih.govacs.org For instance, both P-450 RLM2 and P-450 3 contribute to the 7α-hydroxylation of androstenedione. nih.gov While P-450 3 is highly specific for 7α-hydroxylation, P-450 RLM2 can metabolize androstenedione at multiple sites. nih.gov In uninduced adult male rat liver microsomes, P-450 3 is responsible for about 35% of the total androstenedione 7α-hydroxylase activity, with the remainder attributed to P-450 RLM2. nih.gov

The metabolism of androstenedione in rat liver microsomes is distinct from that in guinea pig adrenal microsomes. While rat liver microsomes primarily produce testosterone (B1683101) from androstenedione, guinea pig adrenal microsomes yield 16α-, 16β-, and 6β-hydroxyandrostenedione as major metabolites. nih.gov Specifically, the 16α-hydroxylation of androstenedione is significantly higher in adrenal microsomes compared to liver microsomes. nih.gov

Mouse Liver Steroid 16alpha-Hydroxylase Activities

The activity of steroid 16α-hydroxylase in mouse liver is subject to genetic and hormonal regulation, leading to differences between various inbred strains and sexes. nih.gov Generally, female mice exhibit higher 16α-hydroxylase activities than males, with the exception of the 129/J strain. nih.gov Two distinct forms of steroid 16α-hydroxylase, designated as form I and form II, have been identified in adult mouse liver based on their substrate affinities and distribution between sexes. nih.gov Immature mice of both sexes show a phenotype similar to that of adult females. nih.gov

Genetic studies involving crosses between C57Bl/6J and 129/J strains suggest an additive inheritance of steroid 16α-hydroxylase in female mice. nih.gov The male phenotype, however, remains consistent regardless of the genetic cross. nih.gov A specific cytochrome P-450 isozyme, P-450(16)alpha, has been purified from male 129/J mice and is the primary enzyme for testosterone 16α-hydroxylation in this strain. nih.gov The expression of testosterone 16α-hydroxylase is regulated by the Ripr locus and is influenced by growth hormone. jyu.fi In some mouse liver tumors, a notable increase in progesterone (B1679170) and testosterone 15α-hydroxylase activities has been observed, while 16α-hydroxylase activities were decreased. oup.com

Microbial Transformations of Steroids

Microorganisms, including bacteria and fungi, are capable of a wide range of steroid transformations, including hydroxylations at various positions. These biocatalytic processes are of significant interest for the production of valuable steroid intermediates. researchfloor.org

Mycolicibacterium neoaurum and Sterol Degradation Pathways

Mycolicibacterium neoaurum is known for its ability to degrade sterols and produce important steroid intermediates like androstenedione (AD) and androstadienedione (ADD). nih.govresearchgate.net The degradation of phytosterols (B1254722) in M. neoaurum involves a complex metabolic pathway. nih.govresearchgate.net A key enzyme in this process is CYP105S17, which converts androst-4-ene-3,17-dione (AD) to 17β-hydroxy-4-androstene-3,16-dione (16-oxo-TS). This intermediate is then reduced to 16α,17β-dihydroxy-androst-4-ene-3-one (16α-OH-TS). mdpi.com Genetically engineered strains of M. neoaurum overexpressing CYP105S17 have been developed to produce high titers of 16α-OH-TS. mdpi.com The metabolic pathways in M. neoaurum are also influenced by the accumulation of propionyl-CoA, which can be toxic to the cells. nih.govacs.org

Streptomyces Species and Selective Steroid Hydroxylation

Various Streptomyces species are efficient biocatalysts for the selective hydroxylation of steroids. rsc.org For example, Streptomyces roseochromogenes can hydroxylate progesterone to produce 16α-monohydroxy progesterone. rsc.org Several cytochrome P450 enzymes from Streptomyces have been identified and characterized for their steroid hydroxylating activity. CYP154C3 from Streptomyces griseus exhibits regio- and stereospecific 16α-hydroxylation of various steroids, including Δ4-androstene-3,17-dione. nih.gov Similarly, CYP154C8 from a Streptomyces sp. can hydroxylate progesterone, androstenedione, and testosterone at the 16α-position. researchgate.netnd.edu.au CYP154C7 from another Streptomyces species also shows a preference for 16α-hydroxylation of androstenedione. nih.gov The kinetic properties of these enzymes, such as their affinity for different steroid substrates, can vary. nih.gov

Aspergillus niger and Steroid Transformation

The filamentous fungus Aspergillus niger is capable of transforming a variety of steroids. Some strains can introduce a hydroxyl group at the 16β-position of androst-4-ene-3,17-dione. researchgate.net Other research has shown that A. niger can also perform 16α-hydroxylation. researchgate.net One study reported that an A. niger strain was able to hydroxylate testosterone at multiple positions, including 6β, 7β, 12β, 15α, and 16β. researchgate.net The transformation of testosterone by Aspergillus niger KCH910 has been used to produce 16α-hydroxyandrostenedione. researchgate.netd-nb.info The biotransformation capabilities can vary significantly between different fungal strains. nih.govmdpi.comnih.gov

Future Directions in 16alpha Hydroxyandrostenedione Research

Elucidation of Novel Enzyme Systems and Isoforms Involved in its Metabolism

While the conversion of dehydroepiandrosterone (B1670201) (DHEA) to 16alpha-hydroxyandrostenedione is a known pathway, the full spectrum of enzymes and their isoforms that metabolize this compound remains an active area of investigation. wikipedia.org In human fetal development, the cytochrome P450 enzyme CYP3A7 in the fetal liver is primarily responsible for the 16α-hydroxylation of DHEA, a critical step towards the production of estriol (B74026). europa.eu Following birth, there is a developmental switch from the predominant expression of CYP3A7 to CYP3A4, which also carries out this 16α-hydroxylation. europa.eu Furthermore, CYP3A5, expressed in adult livers, is also capable of hydroxylating steroid substrates at the C16 position. europa.eu

Future research will likely focus on identifying other potential enzyme systems, not just within the well-studied steroidogenic tissues like the adrenals and gonads, but also in peripheral tissues. nih.gov The possibility of novel pathways exists, for instance, in the metabolism of C11-oxy androgens. The major adrenal steroid, 11β-hydroxyandrostenedione, could theoretically be hydroxylated by CYP3A enzymes to produce novel 16α-hydroxylated metabolites, a pathway that is currently uncharacterized. europa.eu

Moreover, microorganisms represent a vast and largely untapped resource for discovering new steroid-converting enzymes. Research into bacteria like Mycolicibacterium has hinted at the existence of unexplored branching modification pathways for steroids, some of which may involve P450 enzymes capable of 16α-hydroxylation. mdpi.com Identifying and characterizing these novel enzyme systems and their isoforms from diverse biological sources will be crucial for a more complete understanding of 16alpha-hydroxyandrostenedione metabolism.

Advanced Structural and Mechanistic Investigations of Steroid-Converting Enzymes